molecular formula C10H11NO2 B6155126 1-(isocyanomethyl)-2,4-dimethoxybenzene CAS No. 588708-17-2

1-(isocyanomethyl)-2,4-dimethoxybenzene

Cat. No.: B6155126
CAS No.: 588708-17-2
M. Wt: 177.20 g/mol
InChI Key: HQJIZYJJKXLFQM-UHFFFAOYSA-N
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Description

1-(Isocyanomethyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of an isocyanomethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions. This compound is part of the broader class of isocyanides, which are known for their unique reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(isocyanomethyl)-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzyl chloride with silver cyanide to form the corresponding isocyanide. This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the isocyanide group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature to moderate temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanomethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Isocyanomethyl)-2,4-dimethoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(isocyanomethyl)-2,4-dimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

  • 1-(Isocyanomethyl)-4-methylbenzene
  • 2-Isocyano-1-morpholinoethan-1-one
  • 1-((Isocyanomethyl)sulfonyl)-4-methylbenzene

Comparison: 1-(Isocyanomethyl)-2,4-dimethoxybenzene is unique due to the presence of two methoxy groups, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different electronic and steric properties, leading to variations in its chemical behavior and applications .

Properties

CAS No.

588708-17-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(isocyanomethyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C10H11NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6H,7H2,2-3H3

InChI Key

HQJIZYJJKXLFQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C[N+]#[C-])OC

Purity

95

Origin of Product

United States

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